molecular formula C20H26N2O2 B12855943 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol

1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol

Katalognummer: B12855943
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: FLGAAZSRSMHBFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzhydryloxy group attached to a piperazine ring, which is further connected to a propanol chain. The presence of these functional groups makes it a versatile molecule in both synthetic chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol typically involves multi-step procedures. One common method includes the reaction of benzhydrol with epichlorohydrin to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter transporters. It acts as a triple reuptake inhibitor, simultaneously inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of disorders like depression .

Vergleich Mit ähnlichen Verbindungen

1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C20H26N2O2

Molekulargewicht

326.4 g/mol

IUPAC-Name

1-benzhydryloxy-3-piperazin-1-ylpropan-2-ol

InChI

InChI=1S/C20H26N2O2/c23-19(15-22-13-11-21-12-14-22)16-24-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21,23H,11-16H2

InChI-Schlüssel

FLGAAZSRSMHBFE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC(COC(C2=CC=CC=C2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.